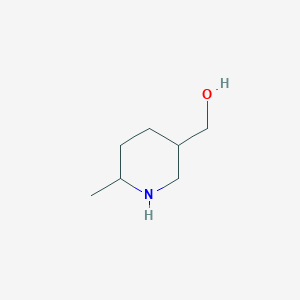

(6-Methylpiperidin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(6-methylpiperidin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c1-6-2-3-7(5-9)4-8-6/h6-9H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMYGWFUUVQICDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(6-Methylpiperidin-3-yl)methanol chemical properties and structure

An In-Depth Technical Guide to (6-Methylpiperidin-3-yl)methanol: Structure, Synthesis, and Applications in Medicinal Chemistry

Executive Summary

This compound is a chiral heterocyclic compound that has emerged as a critical building block in modern medicinal chemistry. Its rigid, substituted piperidine scaffold, featuring both a secondary amine and a primary alcohol, provides a versatile platform for constructing complex molecular architectures. This guide offers a comprehensive technical overview of its chemical structure, stereochemical diversity, physicochemical properties, and advanced synthetic routes. Particular emphasis is placed on the asymmetric synthesis of the (3R,6R)-stereoisomer, a key intermediate in the manufacture of the dual orexin receptor antagonist MK-6096. We will explore its chemical reactivity, spectroscopic signature, and established applications, providing researchers and drug development professionals with a detailed understanding of this high-value synthetic intermediate.

Chemical Structure and Physicochemical Properties

The unique therapeutic potential of molecules derived from this compound is intrinsically linked to its three-dimensional structure and resulting chemical properties.

Molecular Structure and Stereochemistry

This compound possesses two stereogenic centers at the C3 and C6 positions of the piperidine ring. This gives rise to four possible stereoisomers, existing as two pairs of diastereomers: cis ((3S,6R) and (3R,6S)) and trans ((3R,6R) and (3S,6S)). The spatial orientation of the hydroxymethyl group at C3 relative to the methyl group at C6 is a critical determinant of its utility in targeted synthesis. The trans-(3R,6R) isomer, in particular, has been identified as a pivotal precursor for several advanced drug candidates.[1][2]

Caption: General structure of this compound with chiral centers indicated.

The diastereomeric relationship (cis vs. trans) significantly influences the molecule's conformation and how it presents its functional groups for further reactions. In drug development, selecting the correct stereoisomer is paramount, as different isomers can exhibit vastly different pharmacological activities and metabolic profiles.

Physicochemical Data

The properties of this compound are summarized below. It is important to note that different stereoisomers may have distinct CAS numbers and physical properties.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [3][4] |

| Molecular Weight | 129.20 g/mol | [3][4] |

| CAS Number (Racemic) | 278789-37-0 | [4] |

| CAS Number ((3R,6S)-isomer) | 2068138-07-6 | [3] |

| CAS Number ((3R,6R)-isomer) | Not explicitly found, but is the target of major syntheses. | [1][2] |

| Appearance | Typically a colorless to pale yellow liquid or solid. | |

| Reactivity | Basic properties due to the piperidine nitrogen. |

Synthesis and Manufacturing

The synthesis of stereopure this compound, particularly the (3R,6R) isomer, is a significant challenge that has been addressed through innovative chemoenzymatic strategies.

Asymmetric Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol

A highly efficient, multi-step synthesis was developed by researchers at Merck for the production of the key piperidine core of their orexin receptor antagonist, MK-6096.[1][2] This process is notable for its excellent control of stereochemistry and scalability.

The synthesis begins with readily available starting materials, methyl vinyl ketone and diethyl malonate. The key transformations include a biocatalytic transamination to set one chiral center and a novel crystallization-induced dynamic resolution (CIDR) to establish the second, relative stereocenter with high diastereoselectivity.[1][2]

Caption: Workflow for the asymmetric synthesis of the target compound.

Causality Behind Experimental Choices

-

Biocatalytic Transamination: The use of a transaminase enzyme system offers a green and highly enantioselective method for converting a prochiral ketone into a chiral amine.[1] This enzymatic approach avoids the need for chiral auxiliaries or expensive metal catalysts, providing excellent enantiomeric excess (>99% ee) for the lactam intermediate.[1]

-

Crystallization-Induced Dynamic Resolution (CIDR): The reduction of the lactam intermediate initially produces a mixture of cis and trans diastereomers. The CIDR process is a powerful technique to resolve this mixture. By finding conditions where the desired trans diastereomer is significantly less soluble than the cis isomer, and in which the two isomers can rapidly equilibrate in solution (epimerization), the equilibrium is continuously pulled towards the precipitating trans product. This allows for a theoretical yield far exceeding the initial ratio of diastereomers, achieving over 95% diastereomeric excess in 91% yield.[1][2]

Example Experimental Protocol: Crystallization-Induced Dynamic Resolution

This protocol is an illustrative example based on published literature and should be adapted and optimized under appropriate laboratory conditions.

-

Preparation: A mixture of the trans/cis lactam acid (1 equivalent) is charged to a suitable reactor.

-

Solvent Addition: A specific solvent system (e.g., a mixture of water and an organic solvent) is added. The choice of solvent is critical to ensure differential solubility of the diastereomeric salts.

-

Base Addition: An achiral amine base is added. The base facilitates the solution-phase epimerization between the cis and trans isomers and forms the carboxylate-ammonium salts.

-

Crystallization: The mixture is stirred at a controlled temperature. The desired, less soluble trans-diastereomer salt selectively crystallizes out of solution.

-

Equilibration: As the trans isomer is removed from the solution via precipitation, the cis isomer in solution equilibrates to form more of the trans isomer, which then also precipitates.

-

Isolation: The solid product is isolated by filtration, washed, and dried, yielding the desired diastereomerically pure lactam acid salt.

This self-validating system ensures that only the thermodynamically most stable and least soluble diastereomer crystallizes, providing a robust method for achieving high purity.

Spectroscopic Characterization

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the CH₃ group (doublet), CH₂OH group (multiplet), piperidine ring protons (complex multiplets), and exchangeable OH and NH protons. |

| ¹³C NMR | Resonances for the methyl carbon (~15-25 ppm), hydroxymethyl carbon (~60-70 ppm), and distinct signals for the five carbons of the piperidine ring. |

| IR Spectroscopy | Broad O-H stretching band (~3300 cm⁻¹), N-H stretching band (~3300 cm⁻¹), C-H stretching bands (~2850-3000 cm⁻¹), and C-O stretching band (~1050 cm⁻¹). |

| Mass Spectrometry (EI) | A molecular ion peak (M⁺) at m/z = 129, with characteristic fragmentation patterns involving the loss of H₂O, CH₃, or CH₂OH. |

Chemical Reactivity and Applications in Drug Discovery

The synthetic value of this compound lies in the orthogonal reactivity of its two functional groups.

-

Secondary Amine: The nitrogen atom is nucleophilic and basic. It readily undergoes N-alkylation, N-acylation, reductive amination, and can serve as a point of attachment for building larger molecular frameworks.

-

Primary Alcohol: The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or participate in esterification and etherification reactions.

Core Application: Orexin Receptor Antagonists

The most prominent application of ((3R,6R)-6-methylpiperidin-3-yl)methanol is its role as the core scaffold for MK-6096 (Suvorexant), a dual orexin receptor antagonist approved for the treatment of insomnia.[1][2] The piperidine unit is central to the drug's ability to bind to the orexin receptors in the brain.

Caption: Role of the title compound in the synthesis of MK-6096.

Other Emerging Applications

Beyond its use in orexin antagonists, the substituted piperidine motif is of significant interest in other therapeutic areas. For instance, tert-butyl ((3R,6R)-6-methylpiperidin-3-yl)carbamate, a closely related derivative, is a key intermediate for IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) inhibitors, which are being investigated for inflammatory diseases.[5] Its value as a chiral building block ensures its continued relevance in fragment-based drug discovery and lead optimization campaigns.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate care in a laboratory setting.

-

Hazards: May cause skin and eye irritation. Inhalation or ingestion should be avoided.[6]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.[6]

-

Handling: Use only in a well-ventilated area, preferably a chemical fume hood. Avoid breathing dust, fumes, or vapors.[6]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[6]

Conclusion

This compound stands out as a high-value chiral intermediate whose importance is firmly established in the pharmaceutical industry. Its well-defined stereochemistry, coupled with its dual functional handles, makes it an ideal scaffold for creating complex, biologically active molecules. The development of sophisticated, scalable chemoenzymatic syntheses has made the key (3R,6R)-isomer accessible, paving the way for the successful production of life-changing medicines like MK-6096. As drug discovery continues to demand greater molecular complexity and stereochemical precision, the utility of versatile building blocks such as this compound is set to expand even further.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2068138-07-6|((3R,6S)-6-Methylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. (3-METHYLPIPERIDIN-3-YL)METHANOL - Safety Data Sheet [chemicalbook.com]

An In-Depth Technical Guide to the Synthesis of (6-Methylpiperidin-3-yl)methanol

Introduction: The Significance of the (6-Methylpiperidin-3-yl)methanol Scaffold

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmacologically active compounds. Among these, this compound stands out as a critical chiral building block for the synthesis of complex therapeutic agents. Its stereochemically defined structure is particularly crucial for achieving high potency and selectivity in drug candidates. This technical guide provides an in-depth analysis of the primary synthetic pathways to this compound, offering a comparative overview for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights into the scalability and stereochemical control of each route. The chiral piperidine scaffold is a privileged structural motif found in a vast array of natural products and pharmaceuticals.[1] Its prevalence in medicinally relevant compounds underscores the critical importance of efficient and stereoselective synthetic methods.[1]

Strategic Approaches to the Synthesis of this compound

Two principal retrosynthetic disconnections dominate the landscape of this compound synthesis:

-

Asymmetric Synthesis from Acyclic Precursors: This bottom-up approach constructs the chiral piperidine ring from simple, non-cyclic starting materials, embedding the desired stereochemistry through asymmetric catalysis or resolution techniques.

-

Reduction of a Pyridine Precursor: This top-down strategy begins with a substituted pyridine ring, which is subsequently hydrogenated to the corresponding piperidine.

This guide will explore both strategies in detail, providing a comparative analysis to inform route selection based on factors such as stereochemical requirements, scalability, and available resources.

Pathway 1: Asymmetric Synthesis from Acyclic Precursors for Stereochemical Precision

This pathway is exemplified by a highly efficient, stereoselective synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate for orexin receptor antagonists. The overall strategy relies on a Michael addition to construct the carbon backbone, followed by a biocatalytic transamination to introduce the nitrogen atom and set one stereocenter, and a dynamic resolution to establish the second. The target is synthesized in four steps with a notable 40% overall yield from methyl vinyl ketone and diethyl malonate.[2][3]

Logical Workflow for Asymmetric Synthesis

Caption: Workflow for the asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(3-oxobutyl)malonate

-

Principle: A Michael addition reaction between diethyl malonate and methyl vinyl ketone under basic conditions forms the carbon backbone of the target molecule.

-

Protocol:

-

To a solution of diethyl malonate (1.0 eq) and a catalytic amount of a suitable base (e.g., sodium ethoxide) in an appropriate solvent like ethanol, add methyl vinyl ketone (1.1 eq) dropwise at a temperature maintained between 20-25°C.

-

Stir the reaction mixture at room temperature for 18-24 hours, monitoring the disappearance of methyl vinyl ketone by TLC or HPLC.

-

Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid).

-

Remove the solvent under reduced pressure. The crude product can be used in the next step without further purification, or it can be purified by vacuum distillation.

-

Step 2: Biocatalytic Transamination to Lactam Acid Mixture

-

Principle: A transaminase enzyme (ATA) is employed for the reductive amination of the ketone functionality. The resulting amino diester undergoes spontaneous intramolecular cyclization to form a mixture of cis and trans lactams.

-

Protocol:

-

In a buffered aqueous solution (e.g., potassium phosphate buffer, pH 8.5), prepare a solution of isopropylamine (iPrNH2) as the amine donor.

-

Add the transaminase enzyme and a cofactor such as pyridoxal 5'-phosphate (PLP).

-

Heat the solution to the optimal temperature for the enzyme (e.g., 45°C).

-

Add the crude diethyl 2-(3-oxobutyl)malonate from the previous step to the enzyme solution over several hours.

-

Maintain the pH and temperature for 16-24 hours, monitoring the conversion by LC-MS.

-

Upon completion, proceed with the saponification of the ester groups by adding a base like sodium hydroxide (NaOH) at a controlled temperature (<15°C).

-

After saponification, acidify the mixture with an acid like HCl to a pH of 1.5-2.5.

-

Extract the lactam acid mixture with a suitable organic solvent (e.g., acetonitrile).

-

Step 3: Crystallization-Induced Dynamic Resolution (CIDR)

-

Principle: This key step separates the desired trans-diastereomer from the cis/trans mixture. An achiral amine is used to form diastereomeric salts with differing solubilities. The amine also facilitates the epimerization of the undesired cis-isomer in solution to the desired trans-isomer, which then crystallizes out, driving the equilibrium towards the formation of the desired product.

-

Protocol:

-

Dissolve the crude lactam acid mixture in a suitable solvent (e.g., acetonitrile).

-

Add an achiral amine, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the solution.

-

Heat the mixture to facilitate dissolution and then cool it slowly to induce crystallization of the desired trans-lactam acid salt.

-

The desired product crystallizes out in high diastereomeric excess (>95% de) and can be isolated by filtration.

-

Step 4: Reduction to ((3R,6R)-6-Methylpiperidin-3-yl)methanol

-

Principle: The lactam and carboxylic acid functionalities of the resolved trans-lactam acid salt are reduced to the corresponding amine and alcohol using a powerful reducing agent.

-

Protocol:

-

Suspend the trans-lactam acid salt in a dry, aprotic solvent such as tetrahydrofuran (THF).

-

Cool the suspension to 0°C and slowly add a solution of a strong reducing agent like lithium aluminum hydride (LiAlH4) or a borane complex.

-

Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC or LC-MS).

-

Carefully quench the reaction by the sequential addition of water, aqueous NaOH, and then more water.

-

Filter the resulting solids and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify by column chromatography or distillation to yield ((3R,6R)-6-methylpiperidin-3-yl)methanol.

-

Pathway 2: Synthesis via Reduction of a Pyridine Precursor

This approach leverages the readily available pyridine ring as a scaffold. The synthesis involves the preparation of a suitably substituted pyridine, in this case, 6-methyl-3-pyridylmethanol, followed by the catalytic hydrogenation of the aromatic ring to yield the target piperidine. This method is generally more straightforward but offers less stereocontrol compared to the asymmetric synthesis.

Logical Workflow for Pyridine Reduction

Caption: Workflow for the synthesis of this compound via pyridine reduction.

Detailed Experimental Protocols

Step 1: Synthesis of Methyl 6-methylnicotinate

-

Principle: A Fischer esterification of 6-methylnicotinic acid with methanol in the presence of a strong acid catalyst.

-

Protocol:

-

Suspend 6-methylnicotinic acid (1.0 eq) in methanol.

-

Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.

-

Heat the mixture to reflux and maintain for 12-18 hours, monitoring the reaction by TLC.

-

After cooling, remove the excess methanol under reduced pressure.

-

Dissolve the residue in water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield methyl 6-methylnicotinate.

-

Step 2: Synthesis of 6-Methyl-3-pyridylmethanol

-

Principle: The ester functionality is reduced to a primary alcohol. While strong reducing agents like LiAlH4 are effective, a milder system like sodium borohydride in methanol can also be employed.[4][5]

-

Protocol (using LiAlH4):

-

Suspend lithium aluminum hydride (1.1 eq) in dry THF at room temperature.

-

Add a solution of methyl 6-methylnicotinate (1.0 eq) in THF dropwise to the LiAlH4 suspension.

-

Stir the mixture at room temperature for 1-2 hours.

-

Cool the reaction in an ice bath and quench by the careful, sequential addition of water, 15% aqueous NaOH, and then water again.

-

Filter off the inorganic salts and concentrate the filtrate.

-

The crude product can be purified by distillation under reduced pressure to give 6-methyl-3-pyridylmethanol.

-

Step 3: Catalytic Hydrogenation to this compound

-

Principle: The aromatic pyridine ring is reduced to a piperidine ring using hydrogen gas and a heterogeneous catalyst. This reaction typically produces a mixture of cis and trans diastereomers. The diastereomeric ratio can be influenced by the choice of catalyst and reaction conditions.

-

Representative Protocol:

-

Dissolve 6-methyl-3-pyridylmethanol (1.0 eq) in a suitable solvent such as acetic acid or methanol.

-

Add a hydrogenation catalyst, for example, platinum(IV) oxide (PtO2, Adams' catalyst) or rhodium on carbon (Rh/C).

-

Place the mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the reactor with hydrogen gas (typically 50-100 psi, but can be higher) and heat to a moderate temperature (e.g., 50-80°C).

-

Maintain the reaction under these conditions for 12-24 hours, monitoring the uptake of hydrogen.

-

After the reaction is complete, cool the vessel, carefully vent the hydrogen, and filter the catalyst.

-

Remove the solvent under reduced pressure.

-

The resulting crude product is a mixture of cis and trans isomers of this compound, which can be separated by column chromatography.

-

Comparative Analysis of the Synthetic Pathways

| Feature | Asymmetric Synthesis from Acyclic Precursors | Synthesis via Pyridine Reduction |

| Stereocontrol | Excellent; provides access to single stereoisomers (e.g., (3R,6R)) through biocatalysis and dynamic resolution.[2][3] | Poor to moderate; typically yields a mixture of cis and trans diastereomers. Separation of isomers is required. |

| Number of Steps | Generally longer (4+ steps from simple starting materials). | Can be shorter (e.g., 3 steps from 6-methylnicotinic acid). |

| Scalability | The biocatalytic and crystallization steps can present challenges for large-scale production but have been successfully implemented on a kilogram scale.[6] | Catalytic hydrogenation is a well-established and highly scalable industrial process. |

| Reagent Safety & Cost | Utilizes biocatalysts which are environmentally benign. The use of strong reducing agents like LiAlH4 requires careful handling. Starting materials are generally inexpensive. | Employs high-pressure hydrogen gas, which requires specialized equipment and safety protocols. Catalysts like platinum and rhodium can be expensive, but catalyst loading is often low. |

| Versatility | Can be adapted to produce other stereoisomers by selecting different enzymes or chiral auxiliaries. | Less versatile for accessing specific stereoisomers without a subsequent resolution step. |

Characterization Data

The characterization of the final product is crucial for confirming its identity and purity. The cis and trans isomers of this compound can be distinguished by NMR spectroscopy, particularly by the coupling constants and chemical shifts of the protons on the piperidine ring.

-

Expected ¹H NMR Features: The relative stereochemistry of the methyl and hydroxymethyl groups influences the magnetic environment of the ring protons. In the cis isomer, one of these groups is axial and the other equatorial (in the most stable chair conformation), leading to different coupling constants for the proton at C3 compared to the trans isomer where both groups can be equatorial.

-

Mass Spectrometry: Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (C7H15NO, MW: 129.20 g/mol ). A common fragmentation would be the loss of the hydroxymethyl group. A low-resolution mass spectrum has shown an m/z (M+H) of 130.2.

Conclusion for the Professional Audience

The choice of synthetic pathway for this compound is fundamentally dictated by the desired stereochemical outcome and the scale of the synthesis. For applications where a single, specific stereoisomer is required, such as in the development of chiral drugs, the asymmetric synthesis from acyclic precursors is the superior approach.[2][3][6] Its use of biocatalysis and crystallization-induced dynamic resolution provides excellent control over the stereochemistry, albeit with a potentially more complex and lengthy process.

Conversely, for applications where a mixture of diastereomers is acceptable or where a specific isomer can be readily separated, the reduction of a pyridine precursor offers a more direct and often more scalable route. The catalytic hydrogenation step is particularly amenable to large-scale industrial production.

Ultimately, a thorough evaluation of the project-specific requirements, including cost, timeline, and the stringency of stereochemical purity, will guide the selection of the optimal synthetic strategy. This guide has provided the foundational knowledge and detailed protocols to make an informed decision in the synthesis of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Physical and Chemical Properties of (6-Methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. Its structural motif, featuring a chiral piperidine ring with a methyl group at the 6-position and a hydroxymethyl group at the 3-position, makes it a valuable building block for the synthesis of complex molecules with potential therapeutic applications. Notably, the specific stereoisomer, ((3R,6R)-6-Methylpiperidin-3-yl)methanol, serves as a key intermediate in the synthesis of a potent dual orexin receptor antagonist, highlighting its importance in the development of novel treatments for conditions such as insomnia.[1]

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It is intended to serve as a resource for researchers and scientists working with this compound, offering insights into its handling, reactivity, and analytical characterization. The information presented herein is a synthesis of available literature data and predicted properties based on analogous structures.

Stereochemistry

The presence of two chiral centers at the 3 and 6 positions of the piperidine ring means that this compound can exist as four possible stereoisomers: (3R,6R), (3S,6S), (3R,6S), and (3S,6R). The relative stereochemistry (cis or trans) of the methyl and hydroxymethyl groups significantly influences the molecule's three-dimensional conformation and, consequently, its biological activity and physical properties. The trans isomer, particularly ((3R,6R)-6-Methylpiperidin-3-yl)methanol, is of primary interest in pharmaceutical synthesis.

Physical Properties

Precise experimental data for all physical properties of each stereoisomer of this compound are not extensively reported in the public domain. However, based on data for closely related piperidine derivatives, the following table summarizes the key physical properties. It is important to note that these values should be considered as estimates, and experimental verification is recommended for any critical applications.

| Property | Value | Source |

| Molecular Formula | C7H15NO | [2] |

| Molecular Weight | 129.20 g/mol | [2] |

| Appearance | Expected to be a colorless to pale yellow liquid or a low-melting solid | [3][4] |

| Boiling Point | Estimated: ~200.8 °C at 760 mmHg (for (3-methylpiperidin-3-yl)methanol) | [2] |

| 189 °C at 760 mmHg (for 1-Methyl-4-piperidinemethanol) | [3] | |

| 106-107 °C at 3.5 mmHg (for 3-Piperidinemethanol) | ||

| Density | Estimated: ~0.926 g/cm³ (for (3-methylpiperidin-3-yl)methanol) | [2] |

| 1.026 g/mL at 25 °C (for 3-Piperidinemethanol) | [5] | |

| Flash Point | Estimated: 76.7 °C (for (3-methylpiperidin-3-yl)methanol) | [2] |

| 72.4 °C (for 1-Methyl-4-piperidinemethanol) | [3] | |

| >110 °C (for 3-Piperidinemethanol) | ||

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. |

Chemical Properties

The chemical behavior of this compound is dictated by the presence of a secondary amine within the piperidine ring and a primary alcohol. These functional groups are the primary sites of its reactivity.

| Property | Value/Information | Source |

| pKa | Predicted: ~14.94 ± 0.10 (for the hydroxyl proton of 1-Methyl-4-piperidinemethanol) | [4][6] |

| The piperidine nitrogen will have a pKa in the range of 10-11, typical for secondary amines. | ||

| LogP (Octanol-Water Partition Coefficient) | Calculated (XLogP3): -0.1 (for 3-Piperidinemethanol) | [7][8] |

| The methyl group in this compound is expected to slightly increase its lipophilicity compared to 3-piperidinemethanol. | ||

| Reactivity | The secondary amine is nucleophilic and can undergo reactions such as alkylation, acylation, and arylation. The hydroxyl group can be esterified, etherified, or oxidized. | |

| Stability | Expected to be stable under standard conditions. May be sensitive to strong oxidizing agents. As with many amines, it may be hygroscopic and absorb carbon dioxide from the air. Storage in a tightly sealed container under an inert atmosphere is recommended. | [5] |

Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol

A notable asymmetric synthesis of the ((3R,6R)-6-Methylpiperidin-3-yl)methanol isomer has been developed, underscoring its importance as a pharmaceutical intermediate. The synthesis begins with the reduction of a methyl 6-methylpiperidine-3-carboxylate hydrochloride salt.[9] A general representation of this synthetic transformation is illustrated below.

Caption: A simplified schematic of the reduction of a piperidine ester to this compound.

Experimental Protocol: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile. For ionizable compounds like this compound, the distribution coefficient (LogD) at a specific pH is often more relevant. The following protocol outlines a general method for the determination of LogP using RP-HPLC, which can be adapted for LogD measurements by using buffered mobile phases.[10][11][12][13][14]

Objective: To determine the LogP of this compound by correlating its retention time on a C18 column with those of known standards.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Acetonitrile (HPLC grade).

-

Water (HPLC grade).

-

A set of standard compounds with known LogP values spanning a range that is expected to include the analyte.

-

This compound.

Procedure:

-

Standard and Sample Preparation:

-

Prepare stock solutions of the LogP standards and this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

From the stock solutions, prepare working solutions at a concentration of approximately 0.1 mg/mL in the mobile phase.

-

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of acetonitrile and water. The exact ratio should be optimized to achieve good separation and reasonable retention times for all compounds. An isocratic elution is generally preferred for this method.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: As this compound lacks a strong chromophore, detection at a low wavelength (e.g., 210 nm) may be necessary. Alternatively, derivatization with a UV-active agent or the use of a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) can be employed.

-

-

Data Acquisition and Analysis:

-

Inject the standard solutions and the sample solution onto the HPLC system.

-

Record the retention time (t_R) for each compound.

-

Calculate the logarithm of the capacity factor (log k') for each compound using the formula: log k' = log((t_R - t_0) / t_0) where t_0 is the void time of the column.

-

Create a calibration curve by plotting the known LogP values of the standards against their corresponding log k' values.

-

Determine the LogP of this compound by interpolating its log k' value on the calibration curve.

-

Spectral Data

-

¹H NMR: The spectrum would be expected to show a complex set of multiplets in the aliphatic region (approximately 1.0-3.5 ppm) corresponding to the protons on the piperidine ring and the hydroxymethyl group. A doublet corresponding to the methyl group at the 6-position would be expected around 1.1 ppm. The proton on the carbon bearing the hydroxyl group and the proton on the carbon bearing the methyl group would appear as multiplets. The N-H proton would likely be a broad singlet, and the O-H proton signal's position and appearance would be dependent on the solvent and concentration.

-

¹³C NMR: The spectrum would be expected to show seven distinct signals. The methyl carbon would appear at high field (around 15-25 ppm). The carbons of the piperidine ring would resonate in the range of 20-60 ppm, and the hydroxymethyl carbon would be expected around 60-70 ppm.

Stability and Degradation

Piperidine derivatives can be susceptible to degradation under certain conditions. The primary degradation pathways for this compound are likely to involve the secondary amine and the primary alcohol functional groups.

-

Oxidation: The secondary amine can be oxidized to form an N-oxide or other degradation products. The primary alcohol can be oxidized to an aldehyde and further to a carboxylic acid.

-

Reaction with Carbon Dioxide: The basic nitrogen atom can react with atmospheric carbon dioxide to form a carbamate salt, especially upon prolonged exposure to air.

For long-term storage, it is advisable to keep this compound in a cool, dry place, under an inert atmosphere, and protected from light.

Conclusion

This compound is a valuable chiral building block with established utility in pharmaceutical synthesis. This guide has provided a summary of its key physical and chemical properties, drawing from available data on the compound and its close structural analogs. While a complete experimental dataset is not yet publicly available, the information and protocols presented here offer a solid foundation for researchers and drug development professionals working with this important molecule. Further experimental characterization will undoubtedly contribute to a more comprehensive understanding of its properties and facilitate its broader application in the field of medicinal chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. chemicalbook.com [chemicalbook.com]

- 3. Aminoalcohols and Derivatives|Piperidine and Derivatives|Raw material medicine|Other derivatives--Jinan Welt Chem Co.,Ltd. [weltchem.com]

- 4. nbinno.com [nbinno.com]

- 5. 3-Piperidinemethanol | 4606-65-9 [chemicalbook.com]

- 6. Buy 1-Methyl-4-piperidinemethanol | 20691-89-8 [smolecule.com]

- 7. echemi.com [echemi.com]

- 8. Piperidin-3-ylmethanol | C6H13NO | CID 107308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. A validated RP-HPLC method for the determination of piperidone analogue of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Separation of Piperidine, 4-chloro-1-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. rsc.org [rsc.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. rsc.org [rsc.org]

- 18. scs.illinois.edu [scs.illinois.edu]

(6-Methylpiperidin-3-yl)methanol: A Technical Guide for Chemical Synthesis and Application

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(6-Methylpiperidin-3-yl)methanol is a substituted piperidine derivative that has garnered significant interest in medicinal chemistry and drug development. Its rigid heterocyclic scaffold, coupled with the presence of two stereocenters, makes it a valuable building block for creating structurally complex and biologically active molecules. The strategic placement of a methyl group at the 6-position and a hydroxymethyl group at the 3-position provides distinct points for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides a comprehensive overview of the key chemical properties, synthesis, and applications of this important synthetic intermediate.

Core Molecular Attributes

A clear understanding of the fundamental properties of this compound is essential for its effective use in research and development.

| Property | Value | Source |

| Molecular Formula | C₇H₁₅NO | [1][2] |

| Molecular Weight | 129.20 g/mol | [1][3] |

| CAS Number | 278789-37-0 (unspecified stereochemistry) | [1] |

| 2068138-07-6 ((3R,6S)-isomer) | [3] | |

| 1088993-98-9 ((3R,6R)-isomer) | [4] |

Note: Due to the presence of two chiral centers at positions 3 and 6 of the piperidine ring, this compound can exist as four possible stereoisomers (RR, SS, RS, SR). The specific stereochemistry is often critical for biological activity, and thus, stereoselective synthesis is of paramount importance.

Stereoselective Synthesis: The Gateway to Bioactivity

The biological utility of this compound is intrinsically linked to its stereochemistry. As such, significant efforts have been dedicated to developing asymmetric syntheses to access specific stereoisomers. A notable example is the synthesis of ((3R,6R)-6-methylpiperidin-3-yl)methanol, a key intermediate in the production of the dual orexin receptor antagonist MK-6096, which is under investigation for the treatment of insomnia.[5][6]

A state-of-the-art approach to synthesizing the (3R,6R)-isomer involves a four-step sequence commencing from methyl vinyl ketone and diethyl malonate.[6] This process has an overall yield of 40%.[6] A critical step in this synthesis is a crystallization-induced dynamic resolution that efficiently converts a mixture of trans/cis lactam acid into the desired trans-lactam acid salt with high diastereoselectivity (>95% de) and a yield of 91%.[5][6] The synthesis also employs a practical biocatalytic transamination process.[5][6]

Illustrative Synthetic Workflow:

Caption: High-level workflow for the asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Detailed Synthetic Protocol (Conceptual Outline)

A general approach for the synthesis of a this compound isomer, as adapted from the literature, is outlined below. This protocol is for illustrative purposes and should be adapted based on specific laboratory conditions and target stereoisomers.

-

Michael Addition: A Michael reaction between methyl vinyl ketone and diethyl malonate is performed to generate a keto-diester intermediate.[6]

-

Biocatalytic Transamination: The resulting keto-diester undergoes a biocatalytic transamination, which can involve a three-enzyme system, to introduce chirality and form a chiral lactam intermediate with high enantioselectivity (>99% ee).[5]

-

Hydrolysis: The ester group of the lactam is hydrolyzed under basic conditions (e.g., using NaOH) to yield the corresponding carboxylic acid.[6]

-

Crystallization-Induced Dynamic Resolution (CIDR): The mixture of lactam acid diastereomers is subjected to CIDR. This powerful technique allows for the selective crystallization of the desired diastereomer while the undesired diastereomer epimerizes in solution, thus maximizing the yield of the target isomer.[5]

-

Reduction: The resolved lactam acid is then reduced to afford the final ((3R,6R)-6-methylpiperidin-3-yl)methanol product. A common reducing agent for this transformation is lithium aluminum hydride.[1]

Applications in Drug Discovery and Development

The piperidine motif is a prevalent scaffold in numerous approved drugs and clinical candidates due to its favorable pharmacokinetic properties and its ability to engage with a wide range of biological targets. The specific substitution pattern of this compound makes it a particularly attractive building block for the synthesis of novel therapeutics.

Its most prominent application to date is in the synthesis of orexin receptor antagonists, such as MK-6096, for the treatment of insomnia.[5][6] Orexin receptors play a crucial role in regulating wakefulness, and their antagonism is a validated mechanism for promoting sleep.

Beyond its use in developing sleep aids, the this compound scaffold holds potential in the design of inhibitors for other therapeutic targets. For instance, related substituted piperidines are being explored as IRAK4 inhibitors and in the development of treatments for neurological disorders.[7][8] The versatility of this chemical entity ensures its continued relevance in the quest for new and improved medicines. The pyridopyrimidine scaffold, which can be synthesized using piperidine derivatives, is a cornerstone in modern drug discovery, with applications in oncology and anti-inflammatory treatments.[9]

Safety and Handling

General Handling Recommendations:

-

Work in a well-ventilated area, preferably a chemical fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][12]

-

Avoid generating dust or aerosols.[12]

-

Wash hands thoroughly after handling.[10]

-

Store in a tightly sealed container in a cool, dry place.[10]

For detailed safety information, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier for the particular isomer and form of the compound being used.

Conclusion

This compound is a valuable and versatile building block in modern synthetic and medicinal chemistry. Its utility is underscored by the development of sophisticated, stereoselective synthetic routes that provide access to specific isomers with high purity. The successful application of this intermediate in the synthesis of clinical candidates like MK-6096 highlights its importance in the development of novel therapeutics. As research into new drug targets continues, the demand for chiral building blocks such as this compound is expected to grow, further solidifying its role in advancing human health.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. (3-METHYLPIPERIDIN-3-YL)METHANOL - Safety Data Sheet [chemicalbook.com]

- 3. 2068138-07-6|((3R,6S)-6-Methylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 4. 1088993-98-9|((3R,6R)-6-Methylpiperidin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. myuchem.com [myuchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.es [fishersci.es]

(6-Methylpiperidin-3-yl)methanol: A Scaffolding Nexus for Neurological and Oncological Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(6-Methylpiperidin-3-yl)methanol, a chiral piperidine derivative, has emerged as a molecule of significant interest, primarily recognized for its role as a key building block in the synthesis of potent dual orexin receptor antagonists (DORAs). While its application as a synthetic intermediate is well-documented, the intrinsic biological activities of this scaffold remain a largely unexplored frontier. This guide delves into the potential pharmacological landscape of this compound, extrapolating from its structural involvement in orexin modulation and the broader therapeutic relevance of the piperidine nucleus. We will explore its potential as a modulator of neurological pathways and as a scaffold for the development of novel anticancer agents. This document provides a comprehensive overview of its known synthetic utility, proposes potential biological activities, and furnishes detailed experimental protocols for their investigation, aiming to catalyze further research into this promising molecule.

Introduction: The Piperidine Scaffold in Modern Therapeutics

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and natural products.[1][2] Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a privileged scaffold in medicinal chemistry. Piperidine-containing compounds have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, neuroprotective, analgesic, and antipsychotic effects.[3][4][5] this compound, with its chiral centers and functional groups, represents a versatile platform for the design of novel therapeutic agents.

Established Role as a Key Synthetic Intermediate

The most prominent role of this compound, specifically the ((3R,6R)-6-Methylpiperidin-3-yl)methanol enantiomer, is as a crucial intermediate in the asymmetric synthesis of MK-6096, a potent dual orexin receptor antagonist.[6] The orexin system, comprising neuropeptides orexin-A and orexin-B and their receptors OX1R and OX2R, is a central regulator of sleep-wake cycles, appetite, and reward pathways.[7][8] Dual orexin receptor antagonists (DORAs) like suvorexant, lemborexant, and daridorexant have been successfully developed for the treatment of insomnia.[6][9][10] The synthesis of these complex molecules often relies on chiral building blocks like this compound to establish the correct stereochemistry essential for their pharmacological activity.

Synthesis of this compound

The asymmetric synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol has been achieved through various strategies, often involving biocatalytic transamination and crystallization-induced dynamic resolution to achieve high stereochemical purity. A representative synthetic approach is outlined below.

Diagram: Synthetic Pathway Overview

Caption: A generalized synthetic scheme for ((3R,6R)-6-Methylpiperidin-3-yl)methanol.

Potential Biological Activities: An Exploratory Outlook

Beyond its role as a synthetic intermediate, the inherent structural features of this compound suggest the potential for direct biological activity.

Modulation of Orexin Receptors

Given that this compound is a core fragment of a potent DORA, it is plausible that the molecule itself may possess some affinity for orexin receptors. While it is unlikely to exhibit the same high potency as the final, more complex drug molecule, it could act as a partial agonist, antagonist, or allosteric modulator. The methyl and hydroxymethyl substituents on the piperidine ring could engage in hydrogen bonding and hydrophobic interactions within the receptor's binding pocket.

Diagram: Hypothesized Orexin Receptor Interaction

Caption: Hypothesized interactions of the molecule with an orexin receptor.

Neuroprotective Potential

The piperidine scaffold is a common feature in many neuroprotective agents.[2][5] Derivatives of piperidine have been shown to exhibit neuroprotective effects in various models of neuronal damage.[11][12][13] The potential mechanisms for such activity are diverse and can include modulation of neurotransmitter systems, inhibition of excitotoxicity, and anti-inflammatory effects. The structural characteristics of this compound warrant investigation into its potential neuroprotective properties.

Anticancer Activity

A growing body of evidence highlights the anticancer potential of piperidine-containing compounds.[3][4][14][15] These molecules can exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways.[3] The cytotoxicity of piperidine derivatives has been demonstrated against a range of cancer cell lines.[4][14] Therefore, it is conceivable that this compound or its simple derivatives could exhibit anticancer properties.

Proposed Experimental Workflows for Activity Screening

To validate the hypothesized biological activities of this compound, a systematic screening approach is proposed.

In Vitro Assays

Diagram: In Vitro Screening Workflow

Caption: A stepwise workflow for the in vitro evaluation of biological activities.

4.1.1. Orexin Receptor Binding and Functional Assays

-

Objective: To determine the affinity and functional activity of this compound at human OX1 and OX2 receptors.

-

Methodology:

-

Receptor Binding Assay: Perform competitive radioligand binding assays using cell membranes expressing either OX1R or OX2R and a suitable radiolabeled orexin antagonist (e.g., [³H]-Suvorexant).

-

Functional Assay: Utilize a cell-based functional assay, such as a calcium mobilization assay (e.g., using a FLIPR instrument), to assess the agonist or antagonist activity of the compound.

-

-

Data Presentation:

| Assay Type | Receptor | Parameter | Value |

| Radioligand Binding | OX1R | Kᵢ (nM) | TBD |

| OX2R | Kᵢ (nM) | TBD | |

| Functional (Antagonist) | OX1R | IC₅₀ (µM) | TBD |

| OX2R | IC₅₀ (µM) | TBD | |

| Functional (Agonist) | OX1R | EC₅₀ (µM) | TBD |

| OX2R | EC₅₀ (µM) | TBD |

4.1.2. Neuroprotection Assays

-

Objective: To evaluate the potential of this compound to protect neuronal cells from various insults.

-

Methodology:

-

Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) or primary rodent cortical neurons.

-

Induction of Neurotoxicity: Expose the cells to a neurotoxic stimulus, such as hydrogen peroxide (oxidative stress) or glutamate (excitotoxicity).

-

Treatment: Co-incubate the cells with varying concentrations of this compound.

-

Assessment of Cell Viability: Quantify cell viability using an MTT or CellTiter-Glo assay.

-

Apoptosis Assay: Assess markers of apoptosis, such as caspase-3 activation or TUNEL staining.

-

4.1.3. Anticancer Cytotoxicity Screening

-

Objective: To screen for cytotoxic activity against a panel of human cancer cell lines.

-

Methodology:

-

Cell Line Panel: Utilize a diverse panel of cancer cell lines, such as the NCI-60 panel, representing various cancer types.

-

Cytotoxicity Assay: Treat the cells with a range of concentrations of this compound for a defined period (e.g., 72 hours).

-

Quantification of Cell Viability: Measure cell viability using a suitable assay, such as the sulforhodamine B (SRB) assay.

-

-

Data Presentation:

| Cancer Cell Line | Tissue of Origin | GI₅₀ (µM) |

| MCF-7 | Breast | TBD |

| PC-3 | Prostate | TBD |

| A549 | Lung | TBD |

| HCT-116 | Colon | TBD |

| ... | ... | ... |

In Vivo Models

Promising results from in vitro studies would warrant further investigation in animal models.

4.2.1. Sleep-Wake Cycle Modulation in Rodents

-

Objective: To assess the effect of this compound on sleep architecture.

-

Methodology:

-

Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.

-

Surgical Implantation: Implant electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.

-

Drug Administration: Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection).

-

Data Acquisition and Analysis: Record and analyze EEG/EMG data to determine time spent in wakefulness, NREM sleep, and REM sleep.

-

4.2.2. Rodent Models of Neurodegeneration

-

Objective: To evaluate the neuroprotective efficacy in vivo.

-

Methodology:

-

Animal Model: Employ a relevant model of neurodegeneration, such as the 6-hydroxydopamine (6-OHDA) model of Parkinson's disease or a model of ischemic stroke.

-

Treatment Paradigm: Administer this compound before, during, or after the neurotoxic insult.

-

Behavioral Assessment: Conduct behavioral tests to assess motor function or cognitive deficits.

-

Histological Analysis: Perform histological analysis of brain tissue to quantify neuronal loss and other pathological markers.

-

4.2.3. Xenograft Models of Cancer

-

Objective: To determine the in vivo anticancer efficacy.

-

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Tumor Implantation: Subcutaneously implant human cancer cells that showed sensitivity in vitro.

-

Treatment: Once tumors are established, treat the mice with this compound.

-

Tumor Growth Monitoring: Measure tumor volume regularly to assess the effect of the treatment on tumor growth.

-

Conclusion and Future Directions

This compound stands at an interesting crossroads of synthetic utility and untapped therapeutic potential. While its role in the construction of complex orexin receptor antagonists is established, a deeper investigation into its intrinsic biological activities is warranted. The proposed experimental workflows provide a roadmap for exploring its potential as a modulator of neurological function and as a novel anticancer scaffold. The insights gained from such studies could not only unveil new therapeutic applications for this molecule but also inform the design of next-generation piperidine-based drugs with enhanced efficacy and safety profiles. The journey from a chiral building block to a potential therapeutic agent is a challenging yet rewarding one, and this compound is a compelling candidate for this transformative exploration.

References

- 1. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

- 2. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. sophion.com [sophion.com]

- 6. Clinical pharmacology, efficacy, and safety of orexin receptor antagonists for the treatment of insomnia disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. jcsm.aasm.org [jcsm.aasm.org]

- 8. Pyrazole derivatives as selective orexin-2 receptor antagonists (2-SORA): synthesis, structure–activity–relationship, and sleep-promoting properties in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Comparative Pharmacology of the 3 Marketed Dual Orexin Antagonists-Daridorexant, Lemborexant, and Suvorexant-Part 2. Principal Drug Metabolizing Enzyme, Drug-Drug Interactions, and Effects of Liver and Renal Impairment on Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Orexin antagonist - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 2,6-Disubstituted Piperidine Alkaloids with Neuroprotective Activity from Hippobroma longiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. discovery.researcher.life [discovery.researcher.life]

Introduction: The Role of (6-Methylpiperidin-3-yl)methanol in Modern Drug Discovery

An In-Depth Technical Guide to the Solubility and Stability of (6-Methylpiperidin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

This compound is a chiral heterocyclic compound that has emerged as a critical building block in medicinal chemistry. Its structural significance is highlighted by its role as a key intermediate in the synthesis of potent and selective pharmaceuticals. Notably, it forms the core piperidine unit of MK-6096, a dual orexin receptor antagonist investigated for the treatment of insomnia.[1][2] The stereochemistry and functional groups—a secondary amine, a primary alcohol, and a methyl group on a piperidine scaffold—provide a versatile platform for creating complex molecules with specific biological activities.

Given its importance, a thorough understanding of the physicochemical properties of this compound is paramount for chemists and formulation scientists. This guide provides a detailed examination of its solubility and stability characteristics, offering both theoretical insights and practical experimental protocols to enable its effective use in research and development.

Core Physicochemical Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These parameters influence its behavior in both chemical reactions and physical formulations.

| Property | Value | Notes |

| Molecular Formula | C₇H₁₅NO | |

| Molecular Weight | 129.20 g/mol | |

| Appearance | Colorless to pale yellow liquid or solid | The physical state is dependent on purity and ambient temperature.[3] |

| Structural Features | Secondary amine, primary alcohol, chiral centers | The presence of both hydrogen bond donors (NH, OH) and an acceptor (N) dictates its interaction with various solvents. |

| Stereoisomers | Typically synthesized as specific stereoisomers, e.g., ((3R,6R)-6-methylpiperidin-3-yl)methanol, for targeted biological activity.[2] |

Solubility Profile: Predicting and Determining Solvent Compatibility

The solubility of this compound is governed by the interplay of its polar and non-polar functional groups. The hydroxyl (-OH) and secondary amine (-NH) groups can participate in hydrogen bonding, suggesting good solubility in polar protic solvents.[3] Conversely, the piperidine ring and methyl group introduce lipophilic character.

Qualitative Solubility Analysis

Direct, quantitative public data on the solubility of this compound is limited. However, a robust qualitative profile can be predicted based on its structure and by drawing comparisons with structurally similar compounds, such as 3-methylpiperidine.[4]

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): High solubility is expected due to strong hydrogen bonding interactions with the hydroxyl and amine groups. While likely miscible with alcohols, its miscibility with water may be temperature-dependent, a phenomenon observed in similar piperidine systems.[4]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Toluene, Hexane): Lower solubility is expected. While the piperidine ring provides some non-polar character, the polar functional groups will limit miscibility with highly non-polar solvents.

Predicted Quantitative Solubility

The following table provides an estimated solubility profile based on data from the closely related analog, 3-methylpiperidine.[4] These values should be considered a starting point for experimental work, as the addition of the hydroxymethyl group will increase polarity and likely enhance solubility in polar solvents compared to the analog.

| Solvent | Solvent Type | Predicted Solubility at 25°C (g/L) | Rationale |

| Methanol | Polar Protic | >2000 | Strong hydrogen bonding. |

| Ethanol | Polar Protic | >2000 | Strong hydrogen bonding. |

| Isopropanol | Polar Protic | >1000 | Good hydrogen bonding capability. |

| Acetonitrile | Polar Aprotic | >1000 | Favorable dipole-dipole interactions. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | >700 | Strong polar interactions. |

| Toluene | Non-Polar | ~400 | Limited by the molecule's polar groups. |

| Water | Polar Protic | Likely high but may be temperature-dependent. | The hydroxyl group enhances water solubility compared to 3-methylpiperidine. |

Disclaimer: The quantitative data presented is extrapolated from an analog and must be confirmed experimentally for this compound.

Experimental Protocol: Solubility Determination via Shake-Flask Method

To obtain definitive solubility data, the equilibrium shake-flask method is a reliable and widely accepted standard. The causality behind this choice is its ability to ensure the solvent is fully saturated with the solute, providing a true measure of equilibrium solubility.

Methodology

-

Preparation: Add an excess amount of this compound to a series of vials, ensuring undissolved material is visible. This excess is critical to guarantee saturation.

-

Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of each test solvent to its respective vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the samples for a sufficient duration (typically 24-48 hours) to allow the system to reach equilibrium. The extended time is necessary to overcome kinetic barriers to dissolution.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest at the same constant temperature for at least 4 hours. This step allows the undissolved solute to settle, preventing contamination of the supernatant.

-

Sampling and Filtration: Carefully withdraw a known volume of the clear supernatant. Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) to remove any microscopic undissolved particles. Filtration is a self-validating step to ensure only the dissolved analyte is measured.

-

Analysis: Quantify the concentration of this compound in the filtered aliquot using a validated analytical method, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[5][6]

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/L) based on the measured concentration and the volume of the aliquot.

References

An In-depth Technical Guide to the Synthesis of (6-Methylpiperidin-3-yl)methanol and Its Derivatives

Foreword: The Significance of the (6-Methylpiperidin-3-yl)methanol Scaffold

The substituted piperidine motif is a cornerstone of modern medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional arrangement make it a privileged scaffold for interacting with a multitude of biological targets. Within this important class of heterocycles, this compound represents a particularly valuable building block. The presence of a primary alcohol provides a versatile handle for further functionalization, while the stereochemistry at the 3- and 6-positions of the piperidine ring offers opportunities for creating diverse chemical entities with distinct pharmacological profiles. This guide provides a comprehensive overview of the synthesis of the this compound core and its subsequent derivatization, with a focus on stereoselective methodologies and practical experimental protocols for researchers in drug discovery and development.

I. Synthesis of the Core Scaffold: this compound

The construction of the this compound core can be approached through several synthetic strategies, primarily involving the reduction of a corresponding pyridine precursor. The choice of route often depends on the desired stereochemistry and the availability of starting materials.

Synthesis of the Pyridine Precursor: (6-Methylpyridin-3-yl)methanol

A common and efficient route to the piperidine core begins with the synthesis of the aromatic precursor, (6-methylpyridin-3-yl)methanol. This intermediate is typically prepared by the reduction of a commercially available starting material, methyl 6-methylnicotinate.

Protocol 1: Reduction of Methyl 6-methylnicotinate to (6-Methylpyridin-3-yl)methanol

This procedure utilizes a powerful reducing agent, sodium borohydride, to selectively reduce the ester functionality of methyl 6-methylnicotinate.

Materials:

-

Methyl 6-methylnicotinate

-

Tetrahydrofuran (THF)

-

Methanol

-

Sodium borohydride (NaBH₄)

-

Water

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve methyl 6-methylnicotinate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol.[2]

-

To the stirred solution, add finely powdered sodium borohydride (excess, e.g., 4.0 eq) portion-wise.[2]

-

Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[2]

-

After completion, cool the mixture to room temperature and carefully add water to quench the excess NaBH₄.[2]

-

Remove the organic solvents under reduced pressure using a rotary evaporator.[2]

-

Extract the aqueous residue with ethyl acetate.[2]

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude (6-methylpyridin-3-yl)methanol.[2]

Characterization Data for (6-methylpyridin-3-yl)methanol:

-

¹H NMR (300 MHz, CDCl₃) δ: 8.34 (s, 1H), 7.59 (dd, J=7.8, 2.1 Hz, 1H), 7.12 (d, J=7.8 Hz, 1H), 4.67 (s, 2H), 2.54 (s, 3H).[2]

Catalytic Hydrogenation of the Pyridine Ring

The conversion of the (6-methylpyridin-3-yl)methanol to the desired this compound is achieved through the catalytic hydrogenation of the pyridine ring. This reaction typically yields a mixture of cis and trans diastereomers, which may be separated by chromatography.

Protocol 2: Catalytic Hydrogenation of (6-Methylpyridin-3-yl)methanol

This protocol employs a heterogeneous catalyst, such as Palladium on carbon (Pd/C) or Platinum oxide (PtO₂), under a hydrogen atmosphere to reduce the aromatic ring.

Materials:

-

(6-Methylpyridin-3-yl)methanol

-

Ethanol or Methanol

-

Palladium on carbon (Pd/C, 5-10 mol%) or Platinum oxide (PtO₂)

-

Pressure vessel (e.g., Parr shaker)

-

Hydrogen gas source

-

Celite®

Procedure:

-

Dissolve (6-methylpyridin-3-yl)methanol in a suitable solvent (e.g., ethanol or methanol) in a pressure vessel.[2]

-

Add the catalyst (e.g., 5-10 mol% Pd/C).[2]

-

Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas.[2]

-

Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi).[2]

-

Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.[2]

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst.[2]

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound as a mixture of diastereomers.

Stereoselective Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol)

For applications where specific stereoisomers are required, asymmetric synthesis is crucial. A notable example is the synthesis of the orexin receptor antagonist MK-6096, which utilizes the ((3R,6R)-6-methylpiperidin-3-yl)methanol core.[3] An efficient asymmetric synthesis has been developed employing a biocatalytic transamination and a crystallization-induced dynamic resolution.[3] This method allows for the preparation of the desired trans-lactam acid salt in high diastereomeric excess.[3]

Key Features of the Asymmetric Synthesis:

-

Biocatalytic Transamination: Utilizes a transaminase enzyme to introduce chirality.[3]

-

Crystallization-Induced Dynamic Resolution: A key step for converting a mixture of cis/trans lactam acid into the desired trans diastereomer with high purity.[3]

This advanced methodology underscores the importance of stereocontrol in modern drug development and provides a powerful tool for accessing enantiopure building blocks.

II. Derivatization of this compound

The primary alcohol and the secondary amine of the this compound core offer two key points for diversification, enabling the creation of large chemical libraries for structure-activity relationship (SAR) studies.

O-Alkylation: Synthesis of Ethers

The hydroxyl group can be readily converted to an ether linkage via the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Protocol 3: Williamson Ether Synthesis

This general protocol can be adapted for the etherification of this compound.

Materials:

-

This compound

-

Sodium hydride (NaH) or other strong base

-

Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a stirred suspension of NaH (1.2 eq.) in anhydrous THF under an inert atmosphere, add a solution of this compound (1.0 eq.) in THF at 0 °C.[4]

-

Stir the mixture at 0 °C for 1-2 hours to allow for complete deprotonation.[4]

-

Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture at 0 °C.[4]

-

Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

dot graph "Williamson_Ether_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Williamson Ether Synthesis Workflow

O-Acylation: Synthesis of Esters

Ester derivatives are commonly synthesized through the Fischer esterification, which involves the reaction of the alcohol with a carboxylic acid in the presence of a strong acid catalyst.

Protocol 4: Fischer Esterification

This general procedure can be adapted for the esterification of this compound.

Materials:

-

This compound

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

Concentrated sulfuric acid (H₂SO₄) or other acid catalyst

-

Solvent (often the alcohol reactant in excess, or an inert solvent like toluene)

-

Dean-Stark apparatus (optional, for water removal)

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq) and the carboxylic acid (1.1-1.5 eq).[1]

-

If not using the alcohol as the solvent, add an appropriate solvent such as toluene.

-

Carefully add a catalytic amount of concentrated sulfuric acid.[1]

-

If using a Dean-Stark trap, fill the side arm with the reaction solvent.

-

Heat the reaction mixture to reflux and continue for several hours, monitoring by TLC.[1]

-

Upon completion, cool the reaction mixture and neutralize the acid catalyst with a base (e.g., saturated sodium bicarbonate solution).

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude ester by column chromatography or distillation.

dot graph "Fischer_Esterification" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Fischer Esterification Workflow

N-Alkylation: Modifying the Piperidine Nitrogen

The secondary amine of the piperidine ring is a key site for modification. N-alkylation can be achieved through various methods, with reductive amination being a particularly mild and efficient approach.

Protocol 5: Reductive Amination

This method involves the reaction of the secondary amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a mild reducing agent.

Materials:

-

This compound

-

Aldehyde or ketone

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN)

-

Dichloromethane (DCM) or dichloroethane (DCE)

-

Acetic acid (if using NaBH₃CN)

Procedure:

-

To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCM, add sodium triacetoxyborohydride (1.5 eq) in one portion.

-

Stir the reaction mixture at room temperature for 1-24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude N-alkylated product by flash column chromatography.

dot graph "Reductive_Amination" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10];

} Reductive Amination Workflow

III. Data Summary

| Synthesis Step | Key Reagents | Typical Yield | Stereoselectivity | Reference |

| Precursor Synthesis | ||||

| Reduction of Methyl 6-methylnicotinate | NaBH₄, THF/MeOH | Good to High | N/A | [2] |

| Core Synthesis | ||||

| Catalytic Hydrogenation | Pd/C or PtO₂, H₂ | High | Mixture of cis/trans | [2] |

| Asymmetric Synthesis | Biocatalyst, Crystallization | 40% overall (multi-step) | >95% de (for trans) | [3] |

| Derivatization | ||||

| Ether Synthesis (Williamson) | NaH, Alkyl Halide | Varies | N/A | [4] |

| Ester Synthesis (Fischer) | Carboxylic Acid, H₂SO₄ | Varies | N/A | [1] |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, NaBH(OAc)₃ | Good to High | N/A |

IV. Conclusion

The this compound scaffold is a versatile and valuable building block in drug discovery. Its synthesis can be achieved through reliable and scalable routes, and its functional handles allow for extensive derivatization. The development of stereoselective methods to access specific isomers of this core has further expanded its utility in creating potent and selective drug candidates. The protocols and strategies outlined in this guide provide a solid foundation for researchers to synthesize and explore the chemical space around this important heterocyclic motif.

V. References

-

BenchChem. (n.d.). An In-depth Technical Guide to the Oxidation and Reduction Reactions of Methyl 6-methylnicotinate. Retrieved from --INVALID-LINK--

-

Humphrey, G. R., et al. (2015). Synthesis of ((3R,6R)-6-Methylpiperidin-3-yl)methanol via Biocatalytic Transamination and Crystallization-Induced Dynamic Resolution. Organic Process Research & Development, 19(10), 1418–1423. Retrieved from --INVALID-LINK--

-

University of Colorado, Boulder. (n.d.). Fischer Esterification Procedure. Retrieved from --INVALID-LINK--

-

Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from --INVALID-LINK--

-